molecular formula C17H19N5O2 B2819315 2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380097-75-4

2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile

Cat. No. B2819315
CAS RN: 2380097-75-4
M. Wt: 325.372
InChI Key: VBYSIFZLBYBASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile, commonly known as MPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPO is a small molecule that belongs to the class of pyridine derivatives and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Anti-Tubercular Agents

Pyrazinamide is a crucial first-line drug used in shortening tuberculosis (TB) therapy. Researchers have designed and synthesized novel derivatives of 2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited significant activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells .

properties

IUPAC Name

2-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-21-8-6-20-16(17(21)23)22-7-2-3-14(11-22)12-24-15-9-13(10-18)4-5-19-15/h4-6,8-9,14H,2-3,7,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYSIFZLBYBASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCCC(C2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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